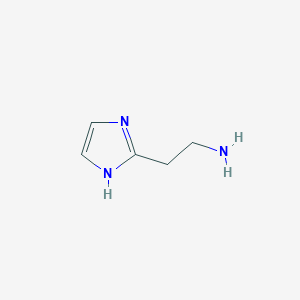

2-(1H-imidazol-2-yl)ethanamine

Description

Contextualization within Imidazole (B134444) Chemistry and Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules. ontosight.aiirjet.netajrconline.org This ring system is a key component of natural products such as the amino acid histidine, purines, and histamine (B1213489). irjet.netajrconline.org In the realm of medicinal chemistry, the imidazole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, a property attributed to its capacity for hydrogen bonding and its amphoteric nature, allowing it to act as both an acid and a base. ajrconline.orgajrconline.org

2-(1H-imidazol-2-yl)ethanamine, with its imidazole ring linked to an ethanamine side chain, serves as a critical building block in the synthesis of various derivatives with potential therapeutic applications. Its structure allows for a variety of chemical modifications, such as alkylation and acylation, enabling the creation of new compounds with tailored properties. The presence of the imidazole moiety also allows for coordination with metal ions, making it a useful ligand in coordination chemistry.

The versatility of the imidazole scaffold has led to the development of numerous drugs with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties. tsijournals.comjchemrev.com The ongoing research into imidazole derivatives underscores their enduring importance in the quest for novel therapeutic agents. ajrconline.orgjchemrev.com

Significance as a Research Compound and Histamine Analog

This compound is a structural isomer of histamine, a well-known biogenic amine. nih.govyeastgenome.org Histamine, chemically known as 2-(1H-imidazol-4-yl)ethanamine, plays a crucial role in numerous physiological processes, including allergic responses, gastric acid secretion, and neurotransmission, by interacting with its four known receptors (H1, H2, H3, and H4). iucr.org

Due to its structural similarity to histamine, this compound, also referred to as isohistamine, is a valuable tool in pharmacological research. nih.gov It is used to investigate the structure-activity relationships of histamine receptor ligands and to probe the binding sites of enzymes involved in histamine metabolism. researchgate.net For instance, studies have explored how substitutions on the imidazole ring and the ethylamine (B1201723) side chain affect receptor affinity and agonist/antagonist activity.

While sometimes referred to as histamine, it is crucial to distinguish between the 2-substituted and 4-substituted isomers, as their biological activities can differ significantly. The specific positioning of the ethylamine side chain on the imidazole ring is a key determinant of its interaction with biological targets.

Historical Development and Early Investigations of Imidazole Derivatives

The history of imidazole chemistry dates back to the 19th century. Imidazole itself was first synthesized by Heinrich Debus in 1858, although various derivatives had been discovered earlier in the 1840s. irjet.nettsijournals.com The fundamental nature of the imidazole ring system was further elucidated by Fischer in 1882 and later by Freud and Kuhn in 1890. irjet.netajrconline.org

Early investigations into imidazole derivatives were closely linked to the study of natural products. The isolation and characterization of histidine and histamine were pivotal moments that highlighted the biological significance of the imidazole ring. This led to a surge in research aimed at synthesizing and evaluating the pharmacological properties of a wide array of imidazole-containing compounds.

The development of synthetic methodologies, such as the Radziszewski reaction, has enabled the creation of diverse libraries of imidazole derivatives. jchemrev.com These efforts have led to the discovery of numerous clinically important drugs, including the H2 receptor antagonist cimetidine (B194882) and the antibiotic metronidazole, both of which feature the imidazole core. irjet.net The continuous exploration of imidazole chemistry continues to yield novel compounds with a wide range of therapeutic potentials. ajrconline.org

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19225-96-8 |

| Molecular Formula | C5H9N3 |

| Molecular Weight | 111.15 g/mol |

| Synonyms | Isohistamine, 1H-Imidazole-2-ethanamine |

This data is compiled from various chemical databases. nih.govchemspider.com

Research Applications of this compound

| Application Area | Description of Research Use |

| Medicinal Chemistry | Serves as a versatile building block for synthesizing more complex molecules with potential therapeutic properties. |

| Coordination Chemistry | Acts as a ligand, forming complexes with metal ions, which is useful in catalysis and materials science. |

| Biochemical Assays | Utilized to study enzyme mechanisms due to its ability to bind to specific enzymes. |

| Drug Development | Explored as a precursor for drugs targeting specific receptors or enzymes, particularly in areas of inflammation and infection. |

This table summarizes key research applications of the compound.

Structure

2D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEURIUYJZZLADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172814 | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-96-8 | |

| Record name | 1H-Imidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Synthesis Strategies for 2 1h Imidazol 2 Yl Ethanamine

Traditional Synthetic Routes and Chemical Transformations

Traditional methods for synthesizing the imidazole (B134444) framework, including the specific target compound, have historically relied on cyclocondensation reactions and the chemical modification of suitable precursor molecules.

Condensation Reactions for Imidazole Ring Formation

Condensation reactions are a cornerstone of imidazole synthesis, typically involving the formation of the heterocyclic ring from acyclic components. A foundational method is the Debus-Radziszewski reaction, first reported in the 19th century, which traditionally uses a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to construct the imidazole ring. researchgate.net

More targeted approaches for 2-substituted imidazoles involve the cyclocondensation of a 1,2-diamine with an aldehyde or its equivalent. For instance, a variety of mono- and oligosaccharides can undergo an iodine-catalyzed oxidative condensation with aromatic vicinal diamines in acetic acid to produce aldo-imidazole products in excellent yields. nih.gov This reaction proceeds through the formation of a Schiff base, which then cyclizes and is subsequently oxidized by iodine to form the imidazole ring. nih.gov A similar strategy employs chlorotrimethylsilane (B32843) (TMSCl) in DMF to promote the condensation of ortho-diamines with aldehydes, followed by air oxidation to yield fused imidazoles like benzimidazoles. sigmaaldrich.com While these examples produce more complex imidazoles, the underlying principle of condensing a diamine with an aldehyde source is fundamental to the formation of the 2-substituted imidazole core.

A direct, though less commonly detailed, synthesis of 2-(1H-imidazol-2-yl)ethanamine involves the reaction between imidazole and ethylenediamine (B42938). In this procedure, imidazole is dissolved in a solvent such as ethanol (B145695) or methanol (B129727), and ethylenediamine is added before heating the mixture under reflux for several hours.

Derivatization of Precursor Compounds

An alternative to building the imidazole ring from scratch is to modify an existing imidazole or a precursor molecule that already contains part of the desired structure. This approach focuses on introducing the ethanamine side chain at the C2 position of the imidazole ring or forming the ring from a precursor already bearing the side chain.

One effective strategy involves the derivatization of imidazole itself. Imidazole can react with acrylonitrile (B1666552) in a Michael addition to form 1-(2-cyanoethyl)imidazole. asianpubs.org This intermediate is a key precursor where the cyano group can subsequently be reduced to an amino group, yielding the desired ethanamine side chain. The initial reaction is typically carried out by mixing imidazole with acrylonitrile in a solvent like methanol and heating the solution for several hours. asianpubs.org The resulting cyanoethylated imidazole can then be converted to the final product through standard reduction methods.

Another important precursor for this strategy is imidazole-2-carboxaldehyde. nist.gov This compound provides the imidazole core with a functional group at the C2 position that is ripe for elaboration. The aldehyde can be converted to this compound through a sequence of reactions, most commonly reductive amination. This process would involve reacting the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the primary amine of the ethanamine side chain.

Modern Catalytic Approaches in this compound Synthesis

To overcome the often harsh conditions and limited scope of traditional methods, modern catalytic approaches have been developed. These include transition metal-catalyzed cross-coupling reactions and organocatalysis, which offer milder conditions, higher efficiency, and greater functional group tolerance for the synthesis of substituted imidazoles.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for forming the C-N and C-C bonds necessary for imidazole synthesis. nih.gov Various metals, including copper, rhodium, and palladium, have been employed to construct highly substituted imidazoles. nih.govdtic.mil

Copper-catalyzed reactions are particularly prevalent. One concise route involves the copper-mediated oxidative C-H functionalization between benzylamines and β-enamino esters to produce highly substituted imidazoles. nih.gov Copper catalysts are also used in decarboxylative couplings of carboxylic acids with imidamides and nitroalkanes to form imidazoles with substitution at the C-2, C-4, and C-5 positions. jst.go.jp

Rhodium(III) catalysts have been used in cascade oxidative annulation reactions. For example, N-aryl-substituted imidazoles can react with alkynes in the presence of a rhodium catalyst to synthesize complex polycyclic heteroaromatic molecules containing the benzo[ij]imidazo[2,1,5-de]quinolizine scaffold via multiple C-H activation steps. dtic.mil Palladium catalysis has been applied to the synthesis of aryl-substituted imidazoles from aryl halides, imines, and carbon monoxide in a tandem catalytic process that involves the formation of a 1,3-dipole followed by a cycloaddition. mdpi.com

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Copper-mediated | Oxidative C–H Functionalization | Benzylamine, β-enamino esters | Highly substituted imidazoles | nih.gov |

| Copper-catalyzed | Decarboxylative Coupling | Carboxylic acids, imidamides, nitroalkanes | C2, C4, C5-substituted imidazoles | jst.go.jp |

| [Cp*RhCl2]2 / Cu(OAc)2·H2O | Cascade Oxidative Annulation | N-aryl-substituted imidazoles, alkynes | Polycyclic fused imidazoles | dtic.mil |

| Palladium-catalyzed | Carbonylative Coupling / Cycloaddition | Aryl iodides, imines, CO | Aryl-substituted imidazoles | mdpi.com |

Organocatalysis in Imidazole Construction

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing complex molecules like imidazoles, often proceeding under mild conditions. researchgate.netCurrent time information in Bangalore, IN. These methods avoid the cost and potential toxicity associated with transition metal catalysts.

A prominent organocatalytic strategy involves the use of N-heterocyclic carbenes, such as those derived from thiazolium salts. clockss.org In a one-pot synthesis, a thiazolium catalyst facilitates the addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate. clockss.org This intermediate then undergoes ring closure with an amine source, such as ammonium (B1175870) acetate (B1210297), to form di-, tri-, or tetrasubstituted imidazoles. clockss.org This approach allows for easy manipulation of substituents around the imidazole core. clockss.org

Other organocatalysts have also been successfully applied. Vitamin C (Ascorbic acid) has been reported as an environmentally friendly catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, primary amines, aldehydes, and ammonium acetate at elevated temperatures. researchgate.net Similarly, amino acids like glutamic acid can catalyze the four-component condensation of 1,2-dicarbonyl compounds, aldehydes, amines, and ammonium acetate to produce tetrasubstituted imidazoles in high yields under solvent-free conditions. researchgate.net Organocatalytic approaches have also been developed for the enantioselective synthesis of optically active imidazoles bearing aminoalkyl substituents through reaction cascades involving organocatalytic aziridination. clockss.org

| Catalyst | Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Thiazolium Salt | One-pot ketoamide formation & cyclization | Mild conditions, versatile substitution | Di-, tri-, and tetrasubstituted imidazoles | clockss.org |

| Ascorbic Acid (Vitamin C) | Four-component condensation | Solvent-free, environmentally friendly | 1,2,4,5-tetrasubstituted imidazoles | researchgate.net |

| Glutamic Acid | Four-component condensation | Solvent-free, high-yielding | 1,2,4,5-tetrasubstituted imidazoles | researchgate.net |

| Chiral Amines / Acids | Enantioselective cascade | Produces optically active products | Chiral aminoalkyl-substituted imidazoles | clockss.org |

Continuous Flow Synthesis Applications for Related Imidazole Ethanamines

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. asianpubs.orgarabjchem.org These benefits have been applied to the synthesis of various imidazole derivatives, including those related to this compound.

A patented process describes the continuous flow synthesis of the isomeric compound 2-(1H-imidazol-4-yl)ethanamine (histamine). rsc.org This invention highlights a commercially viable, cost-effective, and energy-efficient process that results in high purity and yield, demonstrating the power of flow technology for producing imidazole ethanamines. rsc.org

Other flow processes for imidazole synthesis have been developed that could be adapted for the target compound. One method achieves the high-temperature/high-pressure synthesis of 1,4-substituted imidazoles from α-bromoacetophenones and carboxylic acids. arabjchem.org The use of a continuous flow setup allows for rapid heating to over 150 °C and operation at elevated pressure, which completes the imidazole formation in residence times of only 2 to 5 minutes. arabjchem.org Another application involves the desulfurization of thioimidazoles in a flow reactor to generate the corresponding imidazole products efficiently and safely, avoiding hazardous byproducts common in batch protocols. Furthermore, the development of 3D-printed microreactors has enabled the ultrafast production of imidazoles via the Debus-Radziszewski reaction at lower temperatures and with higher yields compared to conventional batch methods. asianpubs.org

Visible-light-driven continuous-flow systems have also been established. In one example, a microreactor containing an immobilized ruthenium catalyst was used for the decarboxylative annulation of precursors to construct fused imidazole derivatives in excellent yields with residence times as short as two minutes.

Stereoselective Synthesis of Enantiomeric Forms of this compound Analogs

The development of stereoselective synthetic routes to chiral analogs of this compound is crucial for understanding their interactions with biological targets, such as G-protein coupled receptors, where stereochemistry often dictates activity. Asymmetric synthesis, a reaction that converts an achiral unit into a chiral unit leading to unequal amounts of stereoisomers, is a cornerstone of this endeavor. uwindsor.ca Strategies for achieving enantioselectivity in molecules related to this compound include the use of chiral catalysts, chiral auxiliaries, and chiral resolution techniques.

One prominent approach involves the use of chiral metal complexes to direct the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of tailor-made α-amino acids has been successfully achieved using chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands. nih.gov This methodology, which can produce various amino acids with high enantiomeric excess, could be adapted for the synthesis of chiral β-substituted-histamine analogs, which are structurally related to this compound. The process often involves the Michael addition of the Ni(II) complex to an α,β-unsaturated ketone, with the chiral ligand dictating the stereochemistry of the newly formed chiral center. nih.gov

Another strategy is the use of chiral catalysts in reactions such as asymmetric oxidation. A notable example, while involving a benzimidazole (B57391) rather than an imidazole ring, is the synthesis of esomeprazole. A titanium-mediated asymmetric oxidation of the prochiral sulfide (B99878) precursor is employed to produce the desired enantiomer with high selectivity. chiralpedia.com The presence of the imidazole-like ring adjacent to the sulfur atom is noted to be important for controlling the stereochemistry of the resulting sulfoxide (B87167). chiralpedia.com This highlights the potential for substrate-controlled stereoselectivity in related imidazole systems.

Spontaneous resolution is another fascinating phenomenon that can be exploited for obtaining enantiomerically pure compounds. This process, where a racemic solution crystallizes into separate homochiral crystals of each enantiomer, has been observed in chiral nickel(II) and cobalt(III) complexes containing achiral tripod-type ligands with imidazole groups. acs.orgacs.org For example, nickel(II) complexes with a tripod-type ligand, tris[2-(((2-phenylimidazol-4-yl)methylidene)amino)ethyl]amine, were found to crystallize in a chiral space group, leading to the separation of the Δ and Λ enantiomers. acs.org This suggests that for certain analogs of this compound that can form suitable coordination complexes, spontaneous resolution could be a viable method for obtaining chiral material.

The following table summarizes some of the stereoselective synthesis strategies applicable to analogs of this compound.

| Strategy | Description | Potential Application to Analogs | Reference |

| Chiral Ni(II) Complexes | Use of chiral Ni(II) complexes of Schiff bases for asymmetric Michael additions. | Synthesis of chiral β-substituted histamine (B1213489) analogs. | nih.gov |

| Asymmetric Oxidation | Titanium-mediated asymmetric oxidation of a prochiral sulfide. | Synthesis of chiral sulfoxide analogs of this compound. | chiralpedia.com |

| Spontaneous Resolution | Crystallization of a racemic mixture into separate homochiral crystals. | Separation of enantiomers of analogs capable of forming specific coordination complexes. | acs.orgacs.org |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), carbon-13 (¹³C), and tritium (B154650) (³H), are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and probing drug-receptor interactions. The synthesis of deuterated and isotopically labeled this compound allows for detailed investigations into its biological functions and the mechanisms of enzymes that metabolize it.

A common method for introducing deuterium into N-heterocycles and alkylamines is through hydrogen-isotope exchange. acs.org This can be achieved by exposing the compound to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. For example, isotopologues of L-histidine and its N-methyl derivatives have been labeled with deuterium and tritium at the 5-position of the imidazole ring using an isotope exchange method in a fully deuterated medium. nih.gov This approach could be directly applicable to this compound to label the exchangeable protons on the imidazole ring.

The use of deuterated histamine and its analogs has been instrumental in mechanistic studies of enzymes like diamine oxidase (DAO). nih.govtandfonline.com By comparing the kinetic parameters of the enzymatic reaction with the deuterated and non-deuterated substrates (a phenomenon known as the kinetic isotope effect), researchers have been able to deduce details about the transition state of the reaction, such as the stereospecific cleavage of the α-C-H bond. nih.govtandfonline.com

Furthermore, deuteration has been shown to affect the binding affinity of histamine for its receptors. Studies on the histamine H2 receptor have demonstrated that deuteration can increase the binding affinity of histamine, an effect attributed to altered hydrogen bonding interactions within the receptor and the surrounding aqueous environment. mdpi.complos.orgmdpi.com These studies often involve performing binding assays in D₂O, which leads to the exchange of all labile protons in the ligand and the receptor. mdpi.com

For the introduction of stable isotopes at non-exchangeable positions, the use of labeled starting materials is required. For instance, the synthesis of a ¹³C and ²H labeled phosphotyrosine building block for NMR studies involved a multi-step synthesis starting from labeled precursors. d-nb.info A similar strategy could be employed for this compound, for example, by starting with isotopically labeled ethylenediamine in its synthesis from imidazole.

The table below provides examples of isotopically labeled histamine analogs and their applications in mechanistic studies.

| Labeled Compound | Isotope(s) | Synthetic Method | Application | Reference |

| [(αR)-²H]-Nτ-methylhistamine | ²H | Stereospecific labeling | Study of diamine oxidase mechanism | nih.govtandfonline.com |

| [5-²H]-L-histidine | ²H | Isotope exchange in deuterated medium | Precursor for labeled histamine analogs | nih.gov |

| Deuterated histamine | ²H | Exchange in D₂O | Investigating H2 receptor binding affinity | mdpi.complos.org |

| N(π)-[methyl-¹⁴C]-histamine | ¹⁴C | Direct methylation with [¹⁴C]iodomethane | Tracer for biological studies | nih.gov |

Pharmacological and Biological Activity Profiles of 2 1h Imidazol 2 Yl Ethanamine

Antimicrobial Efficacy and Mechanistic Investigations

Derivatives of 2-(1H-imidazol-2-yl)ethanamine have been widely explored for their ability to combat microbial growth. The imidazole (B134444) ring is a key pharmacophore in many existing antimicrobial agents, and research continues to leverage this structure to develop new therapeutic candidates. researchgate.net Studies have shown that these compounds can interact with essential biomolecules in pathogens, such as enzymes and nucleic acids, leading to the inhibition of growth. ontosight.ai

Antibacterial Activity Studies (e.g., against various microorganisms)

The antibacterial potential of imidazole-based compounds, including derivatives of this compound, has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. Research has demonstrated that these compounds can exhibit significant activity, often comparable to standard antibiotics.

Derivatives of the closely related benzimidazole (B57391) structure have shown inhibitory effects against pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. sigmaaldrich.cnd-nb.info For instance, a study on 2-substituted benzimidazole derivatives revealed promising antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. d-nb.info Similarly, novel imidazole derivatives have demonstrated notable activity against S. aureus and E. coli. researchgate.net A series of 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles showed promising activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for selected imidazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | turkjps.org |

| Benzimidazole derivative (C3) | B. subtilis | 0.4 | d-nb.info |

| Benzimidazole derivative (C1) | P. aeruginosa | 12.5 | d-nb.info |

| Pyridin-2-yl-carbamodithioate (4a) | E. coli | 15.62 | fabad.org.tr |

| Pyridin-2-yl-carbamodithioate (4c) | E. coli | 15.62 | fabad.org.tr |

Antifungal Activity Studies

The imidazole scaffold is a cornerstone of many clinically used antifungal drugs, which primarily act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net Consequently, derivatives of this compound have been a focal point of antifungal research.

Studies have demonstrated the efficacy of these compounds against a range of fungal pathogens, most notably species of Candida and Aspergillus. arabjchem.orguobaghdad.edu.iqtandfonline.com For example, novel derivatives have shown activity against yeast-like fungi such as Candida albicans. uobaghdad.edu.iq In one study, aromatic biphenyl (B1667301) ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were found to be more active than the standard drug fluconazole (B54011) against Candida strains. nih.gov Specifically, the (-) isomers of these compounds were up to 500 times more active than the (+) isomers. nih.gov Another study synthesized N1-(1-Aryl-2-(1H-imidazol-1-yl)-ethylidene)-pyridine-2-carboxamidrazone derivatives and found that some showed very good activity against clinical isolates of Candida albicans and Candida glabrata. researchgate.net

The table below presents the in vitro antifungal activity of various imidazole derivatives.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Aromatic biphenyl ester (6c) | C. albicans | Mean: 1.7 ± 1.4 | nih.gov |

| Aromatic biphenyl ester (6c) | Non-albicans Candida spp. | Mean: 1.9 ± 2.0 | nih.gov |

| (-)-Isomer of biphenyl ester (6a) | C. krusei | 30x more active than fluconazole | nih.gov |

| (-)-Isomer of biphenyl ester (6b) | C. krusei | 90x more active than fluconazole | nih.gov |

| para-bromophenyl derivative (2b) | C. glabrata | 0.5 (after 24h), 1 (after 48h) | researchgate.net |

| para-chlorophenyl derivative (2e) | C. glabrata | 0.5 (after 24h), 2 (after 48h) | researchgate.net |

Antiviral Activity Investigations

The antiviral potential of the imidazole core structure has also been a subject of scientific inquiry. Research into benzimidazole derivatives, which are structurally related to this compound, has shown a spectrum of antiviral activities. ontosight.ainanobioletters.combiointerfaceresearch.com These compounds can interfere with viral replication and other essential processes. ontosight.ai

More specifically, certain 2-arylimidazoles have demonstrated significant in vitro activity against a wide range of orthopoxviruses, including the vaccinia virus, cowpox virus, and even the variola virus, the causative agent of smallpox. rsc.org Among the derivatives studied, 1-hydroxyimidazoles were identified as particularly promising. rsc.org Furthermore, some benzimidazole ribonucleosides have been synthesized and assayed for their antiviral effects, showing activity against certain viral strains. nanobioletters.com

Exploration of Antimicrobial Resistance Modulation

The rise of antimicrobial resistance necessitates the development of novel therapeutic strategies, including compounds that can overcome existing resistance mechanisms. The imidazole scaffold is being investigated in this context. The continuous evolution of pathogenic bacteria and fungi that are resistant to current drugs is a primary driver for the synthesis of new imidazole derivatives. researchgate.netresearchgate.net

Research into indole-based derivatives that contain an imidazole moiety has identified compounds that act as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. turkjps.org Efflux pumps are a common mechanism by which bacteria expel antibiotics, and their inhibition can restore susceptibility to existing drugs. This suggests that certain derivatives of this compound could function not only as direct antimicrobial agents but also as modulators of resistance.

Anticancer and Antitumor Research

Beyond their antimicrobial properties, imidazole derivatives have been extensively studied for their potential as anticancer agents. ontosight.ai The structural versatility of the imidazole ring allows it to interact with various targets involved in cancer cell proliferation and survival. abap.co.in

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Numerous in vitro studies have evaluated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. These assays are crucial for identifying lead compounds for further development.

For example, pyrimidine-imidazole hybrid molecules have been synthesized and tested against the human lung cancer cell line A549, with some compounds showing more potent activity than the standard drug Sunitinib. abap.co.in Copper(II) complexes featuring ligands derived from N-((1H-imidazol-2-yl)methyl)-2-(pyridine-2-yl)ethanamine demonstrated low to moderate cytotoxicity against several cancer cell lines. rsc.org In another study, novel tricyclic compounds synthesized from imidazole precursors exhibited broad-spectrum anticancer activity against lung, breast, prostate, and ovarian cancer cell lines, with some showing IC50 values in the submicromolar range. nih.gov Additionally, 2-nitroimidazole (B3424786) derivatives have been shown to exert high hypoxic cytotoxicity, targeting mitochondria and inducing apoptosis in lymphoma and glioblastoma cell lines under hypoxic conditions, which are common in solid tumors. nih.govelsevierpure.com

The following table summarizes the in vitro cytotoxicity of selected imidazole derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Cu(II) complex of N-((1H-imidazol-2-yl)methyl)-2-(pyridine-2-yl)ethanamine ligand (L1) | Various cancer cell lines | 37 - 156 µM | rsc.org |

| Pyrimidine-Imidazole hybrid (14h) | A549 (Human Lung Cancer) | 51.04% cytotoxic effect at 25µM (24h) | abap.co.in |

| Tricyclic diimidazo[4,5-d:4′,5′-f] ontosight.aidiazepine (15i, 15j, 15m, 15n) | Lung, breast, prostate, ovarian | Submicromolar to micromolar range | nih.gov |

| 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivative (7) | C6 (Rat Brain Tumor) | 15.67 µg/mL | researchgate.net |

Mechanistic Studies of Antineoplastic Action (e.g., induction of apoptosis, cell cycle arrest)

The imidazole nucleus is a significant scaffold in the development of anticancer agents, with derivatives of this compound demonstrating notable antineoplastic activity through various mechanisms. nih.gov Studies on imidazole-based compounds have revealed their ability to induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their therapeutic potential.

One of the key mechanisms of action for imidazole derivatives is the induction of apoptosis. For instance, certain trisubstituted-imidazole compounds have been shown to trigger apoptosis in human breast cancer cells. plos.org This process is often mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax. plos.orgnih.gov Furthermore, these compounds can lead to the cleavage of Poly (ADP-ribose) polymerase (PARP) and a decrease in the expression of procaspase-3, which are critical events in the apoptotic cascade. plos.org

In addition to apoptosis, imidazole derivatives can induce cell cycle arrest, primarily at the G2/M phase. nih.gov This is achieved by interfering with the assembly of microtubules, essential components of the mitotic spindle. By binding to the colchicine (B1669291) binding sites of tubulin, these compounds inhibit microtubule polymerization, leading to a halt in cell division and subsequent apoptosis. nih.gov Some pyrimidine-imidazole coupled compounds have been observed to arrest the cell cycle at the G0/G1 phase. abap.co.in

The table below summarizes the mechanistic actions of various imidazole-containing compounds in different cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Key Mechanistic Findings |

| Trisubstituted-imidazoles | MDA-MB-231, MCF-7 (Breast Cancer) | Induction of apoptosis, downregulation of Akt, PDK, and mTOR phosphorylation, decreased expression of cyclin D1, Bcl-2, and survivin. plos.org |

| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric Cancer) | Interference with colchicine binding sites of tubulin, cell cycle arrest at G2/M phase, induction of apoptosis. nih.gov |

| Pyrimidine-imidazole hybrids | A549 (Lung Cancer) | Induction of apoptosis, cell cycle arrest at G0/G1 phase. abap.co.in |

| 2-arylthio- and 2-arylamino-1H-benzo[d]imidazole derivatives | HCT-116 (Colon Cancer) | Induction of apoptosis through increased intracellular reactive oxygen species, decreased mitochondrial membrane potential, and modulation of Bax, Bcl-2, and cleaved caspase-3/9 levels. nih.gov |

Targeting Specific Oncogenic Pathways (e.g., PI3K delta inhibition by related compounds)

A significant aspect of the anticancer activity of imidazole-based compounds lies in their ability to target specific oncogenic signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent example. plos.org This pathway is frequently overactivated in various cancers and plays a crucial role in cell proliferation, survival, and growth.

Imidazole derivatives have been identified as effective inhibitors of the PI3K/Akt/mTOR pathway. plos.orgnih.gov For example, a lead trisubstituted-imidazole compound, 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP), was found to suppress the proliferation of breast and hepatocellular carcinoma cells by downregulating the phosphorylation of key proteins in this pathway, including Akt, PDK, and mTOR. plos.org This inhibitory action disrupts the downstream signaling cascade that promotes cancer cell survival.

Furthermore, research has shown that certain imidazole derivatives can act as selective inhibitors of specific PI3K isoforms. For instance, a series of 2-arylthio- and 2-arylamino-1H-benzo[d]imidazole derivatives of dehydroabietic acid were found to exhibit selective inhibitory activity against PI3Kα. nih.gov One compound, in particular, displayed a potent and selective inhibition of PI3Kα over other isoforms (PI3Kβ, γ, and δ) and significantly reduced the expression of phosphorylated Akt (p-Akt). nih.gov Other research has explored condensed imidazole derivatives as inhibitors of PI3K-gamma for the potential treatment of cancer. wipo.int

The table below details the targeting of the PI3K/Akt/mTOR pathway by specific imidazole-containing compounds.

| Compound/Derivative | Cancer Type/Cell Line | Targeted Pathway/Protein | Key Findings |

| 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP) | Breast Cancer (MDA-MB-231, MCF-7), Hepatocellular Carcinoma (HepG2) | PI3K/Akt/mTOR | Downregulated phosphorylation of Akt, PDK, and mTOR. plos.org |

| 2-arylthio- and 2-arylamino-1H-benzo[d]imidazole derivatives | Colon Cancer (HCT-116), Breast Cancer (MCF-7), Cervical Cancer (HeLa), Liver Cancer (HepG2) | PI3Kα | Selective inhibition of PI3Kα, leading to reduced p-Akt levels. nih.gov |

| Imidazoquinoline derivatives | Prostate Cancer (PC-3), Liver Cancer (HepG2), Lung Cancer (A549) | Dual PI3K/mTOR | Demonstrated antitumor activity against various cancer cell lines. nih.gov |

| Imidazole derivative 38 | Colon Carcinoma (HT-29), Prostate Carcinoma (PC-3) | mTOR and all classes of PI3K | Potent inhibitor of mTOR and all PI3K classes, with strong antiproliferative effects. mdpi.com |

Anti-tumor Efficacy in Preclinical Animal Models

While much of the research on this compound and its derivatives has been conducted in vitro, some studies have progressed to preclinical animal models to evaluate their anti-tumor efficacy. These in vivo studies are crucial for determining the potential therapeutic utility of these compounds in a whole-organism setting.

For example, certain imidazole derivatives have been investigated in various tumor models and have shown promising antiproliferative activity. plos.org In one study, a binuclear iridium(III) complex containing a biphenyl-bridged imidazole-based ligand demonstrated significant in vivo antitumor activity, exceeding that of the commonly used chemotherapy drug cisplatin (B142131) in certain cancer models. mdpi.com This complex was found to inhibit cancer growth effectively in vivo. mdpi.com

Another study focusing on a pyrazole-benzimidazole derivative, AT9283, which has known anticancer effects, highlighted its potential in treating allergic disorders, suggesting a broader therapeutic scope for such compounds. biomolther.org While this study did not directly assess its anti-tumor efficacy in animal models, it underscores the diverse biological activities of imidazole-containing structures.

The development of metal complexes with imidazole-containing ligands has also shown promise in preclinical settings. For instance, newly synthesized dicyanidoargentate(I) complexes, AN1 and AN7, exhibited significant anticancer activity in vitro and were suggested as potential anticancer drug candidates, warranting further in vivo investigation. researchgate.net

Detailed findings from preclinical animal models are summarized in the table below.

| Compound/Complex | Animal Model/Cancer Type | Route of Administration | Key Efficacy Findings |

| Binuclear Iridium(III) Complex with Biphenyl-Bridged Imidazole Ligand | Not specified | Not specified | Exceeded the in vitro cytotoxicity of cisplatin and displayed higher selective effects towards A2780 and MCF-7 cells over healthy human cells. mdpi.com |

It is important to note that the direct in vivo anti-tumor efficacy of the parent compound, this compound, is not extensively documented in the provided search results. The focus of preclinical animal studies has largely been on more complex derivatives and metal complexes incorporating the imidazole scaffold.

Anti-inflammatory and Immunomodulatory Research

The imidazole ring is a key structural feature of histamine (B1213489), a major player in inflammatory and immune responses. scribd.com Consequently, this compound and its derivatives have been a subject of interest in anti-inflammatory and immunomodulatory research.

Modulation of Inflammatory Mediators and Cytokines

Research indicates that imidazole derivatives can modulate the release and activity of various inflammatory mediators and cytokines. Some imidazole compounds have been investigated for their potential to exhibit anti-inflammatory effects. ontosight.aigoogle.comontosight.ai

Studies on mast cells, which are key effector cells in allergic inflammation, have shown that certain imidazole-containing compounds can inhibit the secretion of pro-inflammatory cytokines. biomolther.org For instance, the pyrazole-benzimidazole derivative AT9283 was found to suppress the antigen-stimulated secretion of interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α) from mast cells. biomolther.org This suggests a role for such compounds in mitigating not only the immediate symptoms of allergic reactions but also the chronic inflammatory processes driven by these cytokines.

The table below summarizes the effects of specific imidazole-related compounds on inflammatory mediators and cytokines.

| Compound/Derivative | Cell Type | Effect on Mediators/Cytokines |

| AT9283 (pyrazole-benzimidazole derivative) | RBL-2H3 mast cells | Inhibition of IL-4 and TNF-α secretion. biomolther.org |

Role in Allergic Responses (as a histamine analog)

As a structural analog of histamine (also known as β-aminoethylimidazole or 2-(1H-imidazol-4-yl)ethanamine), this compound and its derivatives can interact with histamine receptors, thereby influencing allergic responses. nih.goviupac.orgyeastgenome.orgmolport.comresearchgate.netcymitquimica.com Histamine is a primary mediator of allergic diseases, stored in mast cells and basophils, and its release triggers many of the hallmark symptoms of allergy. nih.gov

The interaction of these compounds with histamine receptors, particularly the H1 receptor, is central to their role in allergic reactions. beilstein-journals.orgresearchgate.net H1 receptor stimulation is responsible for symptoms like itching, vasodilation, and increased vascular permeability, which are characteristic of urticaria and allergic rhinitis. nih.gov

Derivatives of 2-aminoethylimidazole have been explored for their activity at histamine receptors. For example, some conformationally restricted derivatives have shown activity at the H3 subtype, while others, like histaprodifen, are potent H1 receptor agonists. beilstein-journals.org The ability of these compounds to act as agonists or antagonists at different histamine receptor subtypes opens avenues for their therapeutic application in allergic conditions.

The release of histamine and other pre-formed mediators from mast cells upon allergen stimulation is a critical event in the allergic cascade. nih.govfrontiersin.org This degranulation process can be influenced by compounds that interact with the signaling pathways within these cells. For instance, the pyrazole-benzimidazole derivative AT9283 has been shown to inhibit antigen-induced degranulation in mast cells, suggesting a mechanism to control the release of histamine and other inflammatory mediators. biomolther.org

The table below outlines the role of specific imidazole analogs in allergic responses.

| Compound/Analog | Receptor/Process | Observed Effect |

| Histaprodifen | H1 Receptor | Potent agonist activity. beilstein-journals.org |

| Conformationally restricted 2-aminoethylimidazole derivatives | H3 Receptor | Demonstrated H3-subtype activity. beilstein-journals.org |

| AT9283 | Mast Cell Degranulation | Reversible inhibition of antigen-induced degranulation. biomolther.org |

Enzyme Inhibition and Receptor Ligand Studies

The structural features of this compound make it a versatile scaffold for designing molecules that can interact with various biological targets, including enzymes and receptors. evitachem.comchemimpex.com Its imidazole ring and ethylamine (B1201723) side chain allow for a range of interactions, making it a valuable building block in medicinal chemistry.

Studies have explored the potential of this compound and its derivatives as enzyme inhibitors. smolecule.com The imidazole moiety can bind to the active site of enzymes, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic activity. Additionally, the imidazole ring can coordinate with metal ions, which can be crucial for the function of certain enzymes, and this interaction can modulate biological pathways. For example, derivatives of this compound have been investigated for their ability to inhibit enzymes involved in neurotransmitter degradation. smolecule.com

In the realm of receptor ligand studies, this compound has served as a precursor for the synthesis of ligands for various receptors, including adenosine (B11128) receptors. While the parent compound itself may show lower activity, modifications to its structure, such as the introduction of aromatic substituents, can enhance lipophilicity and receptor affinity. The ability of the imidazole ring to participate in hydrogen bonding and other non-covalent interactions is key to its function as a receptor ligand. abap.co.in

The table below provides an overview of the enzyme inhibition and receptor ligand studies involving this compound and its derivatives.

| Compound/Derivative Class | Target Type | Specific Target(s) | Key Findings |

| This compound derivatives | Enzyme | Enzymes involved in neurotransmitter degradation | Potential inhibitory effects. smolecule.com |

| This compound derivatives | Receptor | Adenosine receptors | Serves as a building block for ligands, though with lower activity than some other derivatives. |

| Imidazole derivatives | Enzyme | Not specified | Can act as enzyme inhibitors by binding to the active site. |

| Imidazole derivatives | Receptor | Not specified | The imidazole ring's ability to form hydrogen bonds is crucial for receptor binding. abap.co.in |

Histamine Receptor Agonism/Antagonism and Associated Physiological Processes

The compound this compound is a structural isomer of histamine, 2-(1H-imidazol-4-yl)ethanamine, a well-known biogenic amine involved in a wide range of physiological processes. mdpi.comgenominfo.org Histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. mdpi.comresearchgate.net These receptors are involved in allergic and inflammatory reactions, gastric acid secretion, neurotransmission, and immune modulation. mdpi.comresearchgate.net

Due to its structural similarity to histamine, this compound and its derivatives have been investigated for their potential to interact with histamine receptors. ontosight.ai The position of the ethylamine group on the imidazole ring is a critical determinant of biological activity. For instance, substitution at the 2-position, as in this compound, can lead to a complete loss of activity at certain receptors when compared to the 4-substituted isomer (histamine).

Derivatives of this compound have shown varied activity at histamine receptors. For example, Nα-imidazolylalkyl and Nα-pyridylalkyl derivatives of histaprodifen, a known H1-receptor agonist, have been synthesized and shown to be potent H1-receptor agonists. acs.orgnih.gov One such derivative, suprahistaprodifen, demonstrated the highest H1-receptor agonist potency reported at the time of the study. acs.orgnih.gov These agonist effects were blockable by the H1-receptor antagonist mepyramine. acs.orgnih.gov

Conversely, other derivatives have been explored for their antagonistic properties. The development of antagonists for histamine receptors, particularly the H1 and H2 receptors, has been a significant area of pharmaceutical research. researchgate.net The imidazole ring is a crucial feature for the biological activity of these compounds, allowing for diverse interactions with biological systems.

The physiological processes associated with histamine receptor modulation are vast. H1 receptor activation is linked to allergic responses and neurotransmission. H2 receptors are primarily involved in regulating gastric acid secretion. H3 receptors act as autoreceptors in the central nervous system, modulating the release of histamine and other neurotransmitters. rug.nl The H4 receptor is primarily involved in immune responses. mdpi.com The interaction of this compound and its derivatives with these receptors can therefore influence a wide array of physiological functions.

Table 1: Histamine Receptor Subtypes and Their Primary Functions

| Receptor | Primary Function |

|---|---|

| H1 | Allergic responses, neurotransmission |

| H2 | Gastric acid secretion |

| H3 | Neurotransmitter release modulation (autoreceptor) rug.nl |

| H4 | Immune responses mdpi.com |

Other Enzyme Inhibition Studies (e.g., heme oxygenase-1 inhibition by derivatives)

Beyond histamine receptors, derivatives of this compound have been investigated as inhibitors of various enzymes. A notable area of research has been the inhibition of heme oxygenase (HO). nih.govjcu.edu.au Heme oxygenase exists in two main isoforms, the inducible HO-1 and the constitutive HO-2. jcu.edu.au

Studies have explored a series of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives as inhibitors of both HO-1 and HO-2. nih.gov In these studies, certain aromatic substitutions on the aryl group, such as halogen-substituted phenyl rings and various hydrocarbon residues, yielded potent inhibitors. nih.gov Some imidazole-ketone derivatives were found to be potent inhibitors of both isozymes, while corresponding triazole-ketones showed selectivity for HO-1. nih.gov Notably, two azole-based inhibitors exhibited a modest selectivity for HO-2. nih.gov

Another study focused on 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, which are structurally distinct from the more common metalloporphyrin-based HO inhibitors. jcu.edu.au This series, including imidazole-ketones, imidazole-dioxolanes, and imidazole-alcohols with halogen substitutions on the phenyl ring, were found to be highly active. jcu.edu.au The imidazole-dioxolanes, in particular, demonstrated selectivity for the HO-1 isozyme. jcu.edu.au

The mechanism of action for these compounds as enzyme inhibitors often involves the imidazole ring binding to the active site of the enzyme, preventing the substrate from binding and inhibiting catalytic activity. The ability of the imidazole moiety to coordinate with metal ions can also play a role in modulating biological pathways.

Table 2: Heme Oxygenase Inhibition by Derivatives of this compound

| Derivative Class | Target Isozyme(s) | Key Findings |

|---|---|---|

| 1-Aryl-2-(1H-imidazol-1-yl)ethanones | HO-1 and HO-2 | Potent inhibition of both isozymes with specific aromatic substitutions. nih.gov |

| 1-Aryl-2-(1H-1,2,4-triazol-1-yl)ethanones | HO-1 | Showed selectivity for HO-1 over HO-2. nih.gov |

| Azole-dioxolanes | HO-1 | Particularly potent and selective HO-1 inhibitors. nih.gov |

| 2-Oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes | HO-1 | Imidazole-dioxolanes were selective for HO-1. jcu.edu.au |

Neuroactive Properties and Neurological Disorder Research

The structural relationship of this compound to the neurotransmitter histamine has prompted investigations into its neuroactive properties and potential applications in neurological disorder research. ontosight.aichemimpex.com

Investigation of Neurotransmitter System Interactions

The histaminergic system in the brain interacts with several other major neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. rug.nl Histamine H3 receptors, acting as presynaptic heteroreceptors on the terminals of these other neurons, can inhibit the synthesis and release of neurotransmitters like serotonin (B10506) and norepinephrine. rug.nl For instance, stimulation of H3 receptors has been shown to reduce the affinity of both D1 and D2 dopamine (B1211576) receptors for their agonists. rug.nl

While direct studies on the interaction of this compound with these systems are limited, the known interactions of the broader histaminergic system provide a basis for its potential to modulate the activity of other neurotransmitters. The imidazole ring is a key structural feature that allows for interactions with various biological targets within the central nervous system.

Potential as Therapeutic Agents for Neurological Conditions

Given the role of histamine and its receptors in neurotransmission and the interactions between the histaminergic system and other neurotransmitter systems, there is interest in developing compounds that target these systems for the treatment of neurological disorders. ontosight.aichemimpex.com The modulation of histamine receptors has been investigated as a potential therapeutic strategy for conditions such as schizophrenia and depression.

Derivatives of imidazole-containing compounds are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. google.comsemanticscholar.org For example, some benzothiazole-based derivatives have been developed as histamine H3 receptor ligands with the potential to also inhibit enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). semanticscholar.org This multi-target approach is considered a promising strategy for complex, multifactorial diseases. semanticscholar.org

Furthermore, certain imidazole derivatives have been investigated for their potential to enhance the release of neurotransmitters like dopamine and norepinephrine, which could be relevant for conditions such as attention deficit hyperactivity disorder (ADHD). The development of imaging agents to detect neurological disorders, such as those targeting amyloid-beta plaques and neurofibrillary tangles in Alzheimer's disease, has also involved imidazole-containing structures. google.com

Structure Activity Relationship Sar and Lead Optimization Studies for 2 1h Imidazol 2 Yl Ethanamine Analogs

Elucidation of Key Pharmacophores and Structural Determinants of Biological Activity

The biological activity of 2-(1H-imidazol-2-yl)ethanamine and its analogs is fundamentally governed by specific structural motifs that constitute the core pharmacophore. The imidazole (B134444) ring itself is a privileged structure in medicinal chemistry, serving as a critical component for molecular recognition and biological function. scispace.commdpi.com Its electron-rich nature, coupled with its ability to act as both a hydrogen bond donor and acceptor, is fundamental to its interaction with various biological targets. scispace.commdpi.com

Studies on various imidazole-derived compounds have highlighted that the imidazole ring, a tertiary amine, and a carboxylic acid are often critical for activity. nih.gov The imidazole moiety can participate in crucial binding interactions, including the coordination with metal ions within enzyme active sites. For instance, in the context of insulin-degrading enzyme (IDE) inhibitors, the imidazole ring was found to be essential, with its replacement by a phenyl or indole (B1671886) group proving detrimental to activity. nih.gov

The position of the ethylamine (B1201723) side chain on the imidazole ring is another critical determinant. A comparison between 2- and 4-substituted imidazole isomers demonstrates that this positional change significantly alters electronic properties and hydrogen-bonding capacity, thereby impacting biological activity. In certain kinase inhibition studies, incorporating the this compound moiety led to a complete loss of activity, whereas analogs with different substituents maintained their potency, underscoring the specific structural requirements of the target. The benzimidazole (B57391) scaffold, a fusion of benzene (B151609) and imidazole rings, is also recognized as a vital pharmacophore in a wide array of biologically active compounds. researchgate.net

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Modifying the substituents on the this compound core structure is a key strategy for modulating biological efficacy and selectivity. The effects of these modifications can be profound, often leading to significant gains or complete losses in activity.

A systematic study involving the synthesis of 48 analogs of an imidazole-derived hit compound revealed that while the core imidazole was crucial, other parts of the molecule could be optimized. nih.gov For example, a methyl ester group was successfully replaced with an amide or a 1,2,4-oxadiazole (B8745197) to enhance activity. nih.gov Conversely, replacing the imidazole ring with other aromatic systems like phenyl or indole resulted in inactive compounds. nih.gov

The substitution on the imidazole nitrogen also plays a role. N-methylation of the this compound scaffold was reported to increase toxicity in one instance. In another study, replacing a different chemical moiety (N-hydroxyformamidine) with an imidazole ring maintained the desired inhibitory activity but led to a loss of selectivity against cytochrome P450s (CYPs). acs.org

The nature of the side chain is equally important. In the development of IGF-1R inhibitors, replacing a (m-chlorophenyl)ethanol side chain with 2-(1H-imidazol-4-yl)ethanamine or 2-(1H-pyrazol-1-yl)ethanamine side chains led to analogs with improved potency. nih.gov The length of linking chains can also be critical; in one series of histamine (B1213489) H1-receptor agonists, elongating an alkyl spacer from an ethyl to a butyl group caused a drastic decrease in activity. acs.org Furthermore, replacing the imidazole's NH group with oxygen to form an oxazole (B20620) ring has been shown to significantly reduce the compound's basicity and donor strength. researchgate.net

The following table illustrates the impact of various substitutions on the potency of GluN2C-containing NMDA receptor potentiators, based on a screening hit (Compound 1).

| Compound | Modification | Potency (EC₅₀) |

| 1 | Screening Hit | 24 ± 2.4 µM |

| 66 | meta-hydroxyl on R¹ | 7.0 ± 0.9 µM |

| 72 | meta-pyridine at R¹ | 12 ± 1.9 µM |

| 73 | para-pyridine at R¹ | 8.9 ± 1.3 µM |

| 84 | para-ethyl ester at R² | Comparable to Hit 1 |

| 85 | para-iso-propyl ester at R² | Inactive |

| 86 | para-tert-butyl ester at R² | Inactive |

| 87-93 | Ester isosteres (nitrile, nitro, amide, etc.) at R² | Inactive |

| Data sourced from a study on GluN2C-selective potentiators. nih.gov |

Rational Design and Synthesis of Analogs for Enhanced Potency and Selectivity

The principles of rational drug design are extensively applied to the this compound scaffold and its derivatives to create new analogs with superior properties. This process involves leveraging structural information from target-ligand interactions and SAR data to guide the synthesis of optimized molecules. hanyang.ac.kropenmedicinalchemistryjournal.com

For example, a series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives were designed and synthesized as potential BRAF kinase inhibitors, building upon the structure of the known drug Sorafenib. nih.gov This effort led to the identification of compounds with potent antiproliferative activity against the A375 cancer cell line. nih.gov Similarly, the structural optimization of known FLT3 inhibitors guided the rational design and synthesis of novel 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, resulting in compounds with potent inhibitory activity against both wild-type and mutant forms of the FLT3 kinase. hanyang.ac.kr

The synthesis of these rationally designed analogs often requires multi-step procedures. A common strategy involves the construction of the core imidazole or benzimidazole ring system, followed by the introduction of various substituents. scispace.comacs.org For instance, the synthesis of benzimidazole derivatives can proceed through the formation of a 2-halogen derivative, which then serves as a versatile intermediate for coupling with various amines or other nucleophiles. acs.org The synthesis of a library of 48 imidazole-derived analogs for an SAR study involved a two-step procedure for some, while others required the initial preparation of non-commercial iminodiacetic precursors through alkylation or acylation reactions. nih.gov These synthetic efforts are crucial for systematically exploring the chemical space around a core scaffold to achieve desired biological activity. nih.govopenmedicinalchemistryjournal.com

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into and interacts with its biological target. Conformational analysis of this compound analogs provides critical insights into their SAR.

Conformational restriction, or designing molecules to favor a specific "active" conformation, is a powerful strategy to enhance potency. A study on neurosteroid analogues demonstrated that introducing conformational constraints significantly improved affinity for the NMDA receptor. acs.org This principle has been applied to analogs of histamine, where introducing piperidine (B6355638) or pyrrolidine (B122466) rings into the side chain creates more rigid structures. acs.org This approach led to the discovery of Immepip, a potent H3 receptor agonist, by locking the side chain into a specific orientation. acs.org These findings highlight that controlling the molecular shape is a key aspect of designing highly potent and selective ligands.

Optimization of Pharmacokinetic Properties (e.g., bioavailability, unbound clearance)

Beyond potency and selectivity, optimizing the pharmacokinetic (PK) properties of drug candidates is essential for their clinical success. For analogs of this compound, lead optimization efforts frequently focus on improving absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.net Key parameters targeted for improvement include aqueous solubility, metabolic stability, plasma clearance, and oral bioavailability. nih.govnih.gov

In one study, lead compounds were optimized not only for activity but also for solubility, lipophilicity, and stability in plasma and microsomes, with the best compounds advancing to in vivo pharmacokinetic measurements. nih.gov In another case, the replacement of a side chain in an IGF-1R inhibitor with a 2-(1H-imidazol-4-yl)ethanamine moiety led to an analog with improved protein binding and better oral exposure. nih.gov

A systematic effort to optimize Salt-Inducible Kinase (SIK) inhibitors demonstrates this process clearly. An initial potent compound (20) suffered from high unbound clearance and low oral bioavailability (12%). nih.gov Through targeted modifications, including replacing an ethyl group with a methyl group (compound 27) and then a cyclopropyl (B3062369) carboxamide (compound 28), researchers were able to significantly improve the PK profile. Compound 28 exhibited lower clearance and a five-fold increase in oral bioavailability to 60%. nih.gov

| Compound | SIK2 IC₅₀ (nM) | Unbound Clearance (mouse, L/h/kg) | Oral Bioavailability (mouse, %) |

| 20 | 2.3 | 79.0 | 12% |

| 27 | 3.3 | 22.3 | 60% |

| 28 | 0.7 | 10.2 | 60% |

| Data sourced from a study on the optimization of SIK inhibitors. nih.gov |

Similarly, in a series of Chlamydia trachomatis inhibitors, the introduction of a C8-methylsulfonamide substituent was found to dramatically improve pharmacokinetic properties. While earlier analogs had negligible oral uptake, the sulfonamide analogue 30 achieved an oral bioavailability of 41%, demonstrating that small structural changes can overcome significant ADME barriers. rsc.org

| Compound | Description | Oral Bioavailability (mouse, %) |

| 3 | C8-cyclopropyl analogue | Not quantifiable |

| 18 | C8-methoxy analogue | Not quantifiable |

| 30 | C8-methylsulfonamide analogue | 41% |

| Data sourced from a study on C. trachomatis inhibitors. rsc.org |

These examples underscore the importance of integrating ADME optimization early in the drug discovery process, often using a prodrug approach or iterative medicinal chemistry to balance potency with desirable pharmacokinetic characteristics. researchgate.netsemanticscholar.org

Computational Chemistry and in Silico Methodologies in 2 1h Imidazol 2 Yl Ethanamine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(1H-imidazol-2-yl)ethanamine, docking simulations are crucial for predicting its binding mode within the active site of a target protein, such as a G protein-coupled receptor (GPCR) or an enzyme. These simulations calculate the binding affinity, or scoring function, which estimates the strength of the interaction.

While specific docking studies for this compound are not extensively published, the methodology can be illustrated by studies on its well-known positional isomer, histamine (B1213489) (2-(1H-imidazol-4-yl)ethanamine). For instance, a docking study of histamine with the human histamine H1 receptor identified key interactions and a specific binding score. Such studies for this compound would similarly focus on identifying hydrogen bonds, likely involving the imidazole (B134444) ring and the ethylamine (B1201723) side chain, with key residues like glutamate (B1630785) or aspartate in a target's binding pocket.

Table 1: Illustrative Example of Molecular Docking Data from a Study on Histamine with the Histamine H1 Receptor

| Parameter | Finding | Reference |

| Target Protein | Human Histamine H1 Receptor (PDB ID: 7DFL) | scispace.com |

| Ligand | Histamine (2-(1H-imidazol-4-yl)ethanamine) | scispace.com |

| Docking Score | -11.0478 kcal/mol | scispace.com |

| Key Interacting Residues | Asn107, Asn198, Tyr431 | scispace.com |

| Type of Interactions | Hydrogen Bonds | scispace.com |

This table illustrates the type of data generated from molecular docking. Similar studies on this compound would provide crucial insights into its specific target interactions.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. For the this compound-target complex, an MD simulation can assess the stability of the predicted binding pose. By simulating the complex in a dynamic, solvated environment for a set duration (e.g., 100 nanoseconds), researchers can observe whether the initial interactions are maintained, or if the ligand shifts to a different, more stable conformation.

MD simulations are particularly valuable for understanding the differences in binding modes between closely related compounds. Studies on histamine analogues have shown that even small structural changes can lead to remarkable differences in the orientation within the binding pocket, which MD simulations can effectively capture. researchgate.netresearchgate.net These simulations also provide information on the flexibility of both the ligand and the target protein, revealing conformational changes that may occur upon binding, which is critical for understanding the mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, QSAR studies would involve creating a dataset of its derivatives with known activities against a specific target.

Although a specific QSAR model for this compound itself is not prominently documented, studies on other imidazole-containing compounds demonstrate the utility of this approach. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to analyze ring-substituted imidazoles, generating contour maps that show which regions of the molecule are sensitive to steric or electrostatic modifications. researchgate.net These maps guide medicinal chemists in designing new derivatives with potentially higher potency by adding or modifying substituents in favorable regions and avoiding unfavorable ones. A QSAR model for 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives identified that descriptors related to molecular shape and hydrophobicity were highly influential on their antiprotozoal activity. derpharmachemica.com

Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In silico ADME studies are vital for predicting the pharmacokinetic properties of a drug candidate early in the discovery process, helping to avoid costly late-stage failures. researchgate.net Various computational models and software, such as SWISS-ADME, are used to estimate these properties for compounds like this compound and its derivatives based on their chemical structure. mdpi.com

These predictions cover a range of crucial parameters. Key properties evaluated include lipophilicity (LogP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov For example, the Topological Polar Surface Area (TPSA) is a descriptor used to predict drug absorption and transport properties. acs.org

Table 2: Example of In Silico Predicted ADME Properties for Imidazole-Based Compounds

| ADME Property | Description | Predicted Value/Classification |

| Absorption | ||

| Lipophilicity (LogP) | Measures how well a compound dissolves in fats/oils vs. water. | Typically low to moderate for good solubility. |

| Aqueous Solubility | Predicts solubility in water, affecting absorption. | High to moderate solubility is preferred. |

| GI Absorption | Predicts the percentage of the compound absorbed from the gut. | High |

| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the central nervous system. | Yes/No |

| Distribution | ||

| Plasma Protein Binding | The degree to which a drug attaches to proteins in the blood. | Predicted as a percentage. |

| Metabolism | ||

| CYP Inhibition | Predicts if the compound inhibits key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Inhibitor/Non-inhibitor |

| Excretion | ||

| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. | Values < 140 Ų are often associated with good oral bioavailability. |

This table represents typical parameters assessed in predictive ADME studies. The values for this compound would be calculated from its structure to guide its development.

Virtual Screening for Novel this compound Derivatives

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. Using this compound as a core scaffold, researchers can perform virtual screening to discover novel derivatives with improved activity or selectivity.

The process typically involves creating a virtual library of compounds by computationally adding a wide variety of chemical groups to the parent scaffold. This library is then "docked" against the three-dimensional structure of a target protein. The compounds are ranked based on their predicted binding affinity (docking score), and the top-ranking "hits" are selected for further investigation, synthesis, and biological testing. scispace.comchemrxiv.org This approach allows for the rapid and cost-effective exploration of a vast chemical space, significantly accelerating the hit-to-lead optimization phase of drug discovery. scispace.com

Advanced Analytical and Spectroscopic Characterization in 2 1h Imidazol 2 Yl Ethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(1H-imidazol-2-yl)ethanamine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR: In ¹H NMR spectra, the protons of the imidazole (B134444) ring typically appear in the range of δ 6.8–7.2 ppm. The protons of the ethylamine (B1201723) side chain are observed at approximately δ 2.5–3.5 ppm. For instance, in a study of a related compound, N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the imidazole protons showed distinct signals, which, along with other spectral data, confirmed the structure of the molecule. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For a derivative, 2-{(E)-N-[2-(1H-Inden-3-yl)ethyl]iminomethyl}-1H-imidazole, the carbon atoms of the imidazole ring resonate at approximately δ 118.23 and 130.60 ppm. iucr.org In another example involving a substituted imidazole, the carbon attached to the three nitrogen atoms (C2) and the other imidazole carbons (C4, C5) show characteristic shifts that are crucial for structural confirmation.

The specific chemical shifts can be influenced by the solvent used (e.g., DMSO-d6, D₂O) and the presence of any substituents on the molecule.

Interactive Data Table: Representative NMR Data for Imidazole-containing Compounds

| Compound/Fragment | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity/Coupling Constant (J) |

| Imidazole Protons | ¹H | D₂O or DMSO-d₆ | 6.8–7.2 | - |

| Ethyleneamine Protons | ¹H | D₂O or DMSO-d₆ | 2.5–3.5 | - |

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | ¹³C | - | 159.1 (C2), 159.6 (C4) | - |

| 2-{(E)-N-[2-(1H-Inden-3-yl)ethyl]iminomethyl}-1H-imidazole | ¹³C | - | 118.23, 130.60 | br |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural insights.

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is commonly used. It typically detects the protonated molecule, [M+H]⁺. For this compound (molecular weight 111.15 g/mol ), the [M+H]⁺ peak would be observed at an m/z of approximately 112. massbank.jp

The fragmentation of the molecular ion can reveal characteristic losses. For example, the fragmentation of related imidazole compounds often involves cleavage of the side chain. The study of these fragmentation patterns is crucial for distinguishing between isomers and for identifying unknown derivatives in complex mixtures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. researchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Ion Mode | Observed m/z | Interpretation |

| This compound | ESI | Positive | ~112 | [M+H]⁺ |

| N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine | HRESIMS | - | 328.1562 | [M-H]⁻ |

| Histamine (B1213489) | LC-ESI-QTOF | Positive | 112.0874 | [M+H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis